molecular formula C26H22ClN3O4S B2586050 2-{[5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide CAS No. 901265-65-4

2-{[5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide

Cat. No.: B2586050
CAS No.: 901265-65-4
M. Wt: 507.99
InChI Key: IRBXKNVJMBJJHE-UHFFFAOYSA-N
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Description

2-{[5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a chlorophenyl group, a methoxyphenyl group, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final steps involve the attachment of the sulfanyl group and the benzodioxin moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O4S/c1-32-20-9-4-17(5-10-20)25-29-24(16-2-6-18(27)7-3-16)26(30-25)35-15-23(31)28-19-8-11-21-22(14-19)34-13-12-33-21/h2-11,14H,12-13,15H2,1H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBXKNVJMBJJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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